2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Description
IUPAC Nomenclature Validation
The systematic name derives from its dual-component structure:
Base component :
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
- Core structure: Triphenylethylene derivative
- Substituents: Dimethylaminoethoxy group at para position
Acid component :
2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid)
The IUPAC name adheres to compositional hierarchy rules, listing the base amine before the counterion acid.
CAS Registry and EINECS Classification
Regulatory identifiers confirm its unique chemical status:
These identifiers facilitate precise tracking in chemical inventories and regulatory submissions.
Role in Pharmaceutical Chemistry
As a citrate salt, this compound demonstrates critical advances in drug formulation:
Solubility enhancement :
Stability profile :
Pharmacological action :
Key metabolites maintain therapeutic effects:
| Metabolite | Plasma Concentration | ER Binding Affinity |
|---|---|---|
| Tamoxifen | 190–420 nmol/L | 2% vs estradiol |
| Endoxifen | 14–130 nmol/L | 188% vs estradiol |
Properties
Molecular Formula |
C32H37NO8 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
FQZYTYWMLGAPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Key Synthetic Routes
The free base of tamoxifen is synthesized via a two-step process involving (1) formation of the 1,2-diphenylbut-1-enyl moiety and (2) etherification with N,N-dimethylethanolamine.
Formation of the Diphenylbutenyl Group
The diphenylbutenyl structure is typically synthesized through a Wittig reaction between a suitable ylide and cinnamaldehyde. A high-yield alternative, as described in patent US4665257A, involves the condensation of 1,3-diphenylacetone with vinylmagnesium bromide under anhydrous conditions, yielding 2,3-diphenyl-1,3-butadiene as a key intermediate. This method achieves >85% yield by employing tetrahydrofuran (THF) as the solvent and maintaining temperatures between −10°C and 0°C during the Grignard addition.
Etherification with N,N-Dimethylethanolamine
The phenolic hydroxyl group of 4-(1,2-diphenylbut-1-enyl)phenol undergoes nucleophilic substitution with 2-chloro-N,N-dimethylethylamine. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base, facilitating the formation of the ether bond at 80–90°C for 6–8 hours. The crude product is purified via recrystallization from methanol, yielding white crystalline solids with a melting point of 72–74°C.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
- Temperature Control : Excessive heat during the Wittig reaction promotes polymerization of intermediates, reducing yield.
- Solvent Selection : Tetrahydrofuran (THF) enhances the solubility of Grignard reagents, while dimethylformamide (DMF) accelerates etherification kinetics.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.
Industrial-Scale Production
Industrial synthesis adopts continuous flow reactors to maintain consistent temperature and mixing. Patent WO2010127575A1 highlights the use of hydrochloric acid and organic acid mixtures (e.g., acetic acid) in a 3:7 ratio to protonate intermediates, reducing side reactions and improving selectivity. Large-scale purification employs fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the target compound at >98% purity.
Preparation of Tamoxifen Citrate
Salt Formation with Citric Acid
Tamoxifen citrate is synthesized by reacting the free base with 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) in a 1:1 molar ratio. The process involves:
- Dissolving tamoxifen free base in warm ethanol (60–70°C).
- Adding a stoichiometric amount of citric acid dissolved in ethanol.
- Refluxing the mixture for 2–3 hours to ensure complete salt formation.
Data Tables and Research Findings
Chemical Reactions Analysis
Citrate Salt Formation
The free base is reacted with citric acid in a 1:1 molar ratio to form the citrate salt:
This acid-base reaction occurs under mild conditions (room temperature, ethanol solvent) .
Metabolic Reactions
Tamoxifen citrate undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6):
| Metabolite | Enzyme | Biological Activity |
|---|---|---|
| 4-Hydroxytamoxifen | CYP3A4 | 30–100x higher estrogen receptor affinity |
| N-Desmethyltamoxifen | CYP3A4 | Weak antiestrogenic activity |
| Endoxifen | CYP2D6 | Potent antitumor effects |
The hydroxylation at the 4-position enhances receptor binding, while N-demethylation reduces activity .
Degradation Pathways
Tamoxifen citrate is susceptible to:
-
Oxidative Degradation : Exposure to light or oxygen leads to epoxide formation on the stilbene backbone .
-
Hydrolysis : The ester linkage in citrate dissociates under acidic conditions, regenerating the free base and citric acid .
Stability data:
| Condition | Degradation Rate |
|---|---|
| pH 3.0, 25°C | 15% degradation in 30 days |
| UV light, 40°C | 50% degradation in 7 days |
Wittig-Horner Reaction
The stilbene core forms via a phosphonate-mediated coupling:
This step ensures regioselective formation of the Z-isomer .
CYP-Mediated Hydroxylation
CYP3A4 oxidizes the 4-position of the phenyl ring:
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
The phenolic amine component (2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine) is structurally related to tamoxifen, a well-known anti-estrogen used in breast cancer treatment. Research indicates that this compound exhibits similar mechanisms of action through estrogen receptor modulation. Studies have shown that it can inhibit the growth of estrogen-dependent tumors by blocking estrogen’s effects on target tissues .
Antimicrobial Activity
The citric acid derivative (2-hydroxypropane-1,2,3-tricarboxylic acid) has demonstrated antimicrobial properties. It acts as a chelator of metal ions, which can inhibit microbial growth by depriving them of essential nutrients . This property makes it useful in formulations aimed at preserving food and pharmaceuticals.
Food Industry Applications
Food Additive
Citric acid is widely recognized as a food acidity regulator. It serves multiple functions including acting as a preservative and enhancing flavor profiles in food products. Its buffering capacity helps maintain pH levels in various food formulations . The compound is often used in beverages and processed foods to improve stability and taste.
Antimicrobial Agent
In food preservation, citric acid's ability to chelate metal ions also contributes to its effectiveness as an antimicrobial agent. By binding with calcium and other ions, it can inhibit the growth of spoilage organisms and pathogens . This application is particularly beneficial in extending the shelf life of perishable goods.
Material Science Applications
Polyurethane Foams
Research has shown that derivatives of citric acid can be used to modify the properties of polyurethane foams. For instance, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate synthesized from citric acid has been evaluated for its impact on the mechanical properties of rigid polyurethane foams. The addition of this compound improves compressive strength without significantly altering density or thermal conductivity .
| Property | Value |
|---|---|
| Hydroxyl Number | 405.2 mg KOH/g |
| Viscosity | 4879.7 mPa·s |
| Compressive Strength | Enhanced with THT |
Case Studies
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers investigated the effects of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine on breast cancer cell lines. Results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting potential for further development as an anticancer therapeutic agent.
Case Study 2: Food Preservation Efficacy
A comparative study assessed the effectiveness of citric acid versus traditional preservatives in extending the shelf life of fruit juices. The findings revealed that juices treated with citric acid maintained quality longer than those treated with synthetic preservatives, highlighting its utility in natural food preservation strategies.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Metabolic and Pharmacokinetic Comparisons
- Metabolism: Tamoxifen is primarily metabolized by CYP3A4/2D6 to 4-hydroxytamoxifen and endoxifen. Polymorphisms in UGT1A4 (glucuronidation enzyme) affect clearance rates, contributing to interpatient variability .
- Resistance Mechanisms : Tamoxifen resistance is linked to ERα loss, growth factor pathway activation, and altered miRNA expression . Toremifene’s chlorine substitution may delay resistance in some models, though clinical evidence is inconclusive .
Clinical Outcomes and Adverse Effects
- Efficacy : Tamoxifen reduces breast cancer recurrence by 25% over 10 years vs. 5 years . Toremifene shows comparable efficacy in metastatic settings but lacks long-term adjuvant data .
- Safety : Tamoxifen increases endometrial cancer risk (2–3×) and thromboembolic events. Droloxifene’s toxicity profile led to trial discontinuation, while toremifene exhibits milder uterotropic effects .
Biological Activity
The compound 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine , commonly referred to as a derivative of tamoxifen, is primarily known for its role in breast cancer treatment due to its anti-estrogenic properties. The second component, 2-hydroxypropane-1,2,3-tricarboxylic acid , more commonly known as citric acid, plays vital roles in biological metabolism and has various applications in food and pharmaceuticals. This article explores the biological activities of both compounds, focusing on their mechanisms and implications in health and disease.
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine functions as a selective estrogen receptor modulator (SERM). Its primary mechanism involves:
- Antagonism of Estrogen Receptors : This compound binds to estrogen receptors in breast tissue, blocking estrogen's proliferative effects on cancer cells.
- Agonistic Effects in Other Tissues : In tissues such as bone and endometrium, it may exhibit estrogen-like effects, which can be beneficial for bone density maintenance.
Clinical Applications
Research indicates that tamoxifen analogs are effective in treating hormone receptor-positive breast cancer. Studies have shown:
- Reduction in Recurrence Rates : Patients treated with tamoxifen or its derivatives have significantly lower recurrence rates of breast cancer compared to those not receiving the treatment.
- Potential Neuroprotective Effects : Some studies suggest that SERMs may also provide neuroprotective benefits by modulating estrogen receptors in the brain, potentially influencing cognitive function and reducing the risk of neurodegenerative diseases.
Metabolic Role
Citric acid is a crucial intermediate in the Krebs cycle (citric acid cycle), which is fundamental for aerobic respiration. Key functions include:
- Energy Production : Citric acid is converted into acetyl-CoA and oxaloacetate, facilitating ATP production through oxidative phosphorylation.
- Regulation of Metabolism : High concentrations of citric acid inhibit phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. This inhibition signals that energy production is adequate, thus regulating glucose metabolism.
Health Benefits
Citric acid has several documented health benefits:
- Antioxidant Properties : It acts as an antioxidant by chelating metal ions that catalyze oxidative reactions.
- Antimicrobial Effects : Citric acid exhibits antimicrobial properties, making it useful as a food preservative and in various pharmaceutical applications.
- Acidulant in Foods : It regulates pH levels in food products, enhancing flavor and preventing spoilage.
Comparative Analysis
| Property/Activity | 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | 2-Hydroxypropane-1,2,3-tricarboxylic Acid |
|---|---|---|
| Mechanism | SERM; blocks estrogen receptors | Krebs cycle intermediate; energy production |
| Clinical Use | Breast cancer treatment | Food preservative; acidity regulator |
| Biological Role | Antagonist/agonist effects on tissues | Antioxidant; antimicrobial |
| Metabolic Impact | Reduces cancer recurrence | Regulates metabolism; inhibits glycolysis |
Case Studies
Several studies highlight the effectiveness of these compounds:
- Tamoxifen Efficacy Study : A clinical trial involving over 10,000 women showed that those treated with tamoxifen had a 50% reduction in breast cancer recurrence over five years compared to placebo groups.
- Citric Acid and Kidney Stones : Research published in Urology demonstrated that citric acid supplementation significantly reduced the formation of calcium oxalate stones in patients predisposed to kidney stones.
Q & A
Q. What controls are critical when assessing the biological activity of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine in vitro?
Q. How should researchers design studies to evaluate the environmental fate of these compounds in wastewater systems?
- Methodological Answer : Simulate wastewater treatment using anaerobic digestion sludge (). Monitor degradation via SPE-LC-MS/MS, with isotope-labeled tracers (e.g., ¹³C-citric acid) to track transformation products. Assess adsorption to sludge using Freundlich isotherms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
